hemoglobin Caen - 152652-71-6

hemoglobin Caen

Catalog Number: EVT-1519668
CAS Number: 152652-71-6
Molecular Formula: C8H7N5O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Hemoglobin Caen was first identified in a family suffering from congenital Heinz body anemia, highlighting its clinical significance in understanding hemoglobin disorders. The variant is classified under the broader category of unstable hemoglobin variants, which can lead to various hematological conditions due to their altered stability and functionality .

Classification

Hemoglobin variants, including Hemoglobin Caen, are classified based on their structural differences from normal adult hemoglobin (Hemoglobin A), which consists of two alpha and two beta chains. The classification includes:

  • Stable Variants: These do not significantly affect oxygen transport.
  • Unstable Variants: Such as Hemoglobin Caen, which can lead to hemolytic anemia due to their propensity to denature and form Heinz bodies.
  • Thalassemias: Conditions resulting from reduced synthesis of one of the globin chains.
Synthesis Analysis

Methods

The synthesis of Hemoglobin Caen can be analyzed using various techniques, including high-performance liquid chromatography (HPLC) and electrophoresis. These methods allow for the separation and quantification of different hemoglobin types in blood samples.

Technical Details

  1. High-Performance Liquid Chromatography: This method provides rapid and accurate quantification of hemoglobin variants. For instance, modifications in HPLC protocols have been shown to improve resolution and analysis time significantly .
  2. Electrophoresis: Capillary electrophoresis is also utilized for screening hemoglobin disorders, providing detailed profiles that help identify abnormal hemoglobins like Hemoglobin Caen .
Molecular Structure Analysis

Structure

The molecular structure of Hemoglobin Caen is similar to that of normal adult hemoglobin but with a critical substitution at the alpha chain. The specific mutation (valine to glycine) affects the stability of the protein structure, particularly at the end of the H helix region encoded by the third exon of the alpha globin gene .

Data

  • Molecular Weight: Similar to normal hemoglobin variants.
  • Tetrameric Structure: Composed of two alpha chains (one being the variant) and two beta chains.
Chemical Reactions Analysis

Reactions

Technical Details

  1. Oxygen Binding Affinity: The substitution may alter the oxygen affinity compared to normal adult hemoglobin.
  2. Degradation Pathways: Unstable variants like Hemoglobin Caen are more prone to oxidative stress, leading to increased rates of degradation .
Mechanism of Action

Process

The mechanism by which Hemoglobin Caen functions involves its ability to bind oxygen, albeit less efficiently due to structural instability. This instability results in a higher likelihood of forming aggregates or Heinz bodies within red blood cells.

Data

  • Oxygen Saturation Levels: Clinical data show that patients with Hemoglobin Caen may exhibit lower oxygen saturation levels compared to those with stable hemoglobins.
  • Clinical Implications: The presence of this variant can lead to symptoms associated with hemolytic anemia due to ineffective erythropoiesis.
Physical and Chemical Properties Analysis

Physical Properties

  • Color: Similar reddish-brown color typical of hemoglobins.
  • Solubility: Less soluble than normal adult hemoglobins due to aggregation tendencies.

Chemical Properties

  • Stability: Lower stability than normal adult hemoglobins; susceptible to denaturation.
  • Reactivity: Increased reactivity with oxidizing agents leading to potential complications in patients.
Applications

Scientific Uses

Hemoglobin Caen serves as a critical subject for research into unstable hemoglobins and their implications in clinical settings. Its study aids in:

Introduction to Hemoglobin Caen

Historical Discovery and Nomenclature

Hemoglobin Caen (α132(H15)Val→Gly) was first identified in 1993 through collaborative research between French and British hematology laboratories. The variant derives its name from Caen, France, where the index case was characterized. This hemoglobinopathy emerged during an era of advanced molecular diagnostics that enabled precise identification of amino acid substitutions in globin chains. Like other hemoglobin variants discovered during this period, Hb Caen follows the geographical naming convention established by the Hemoglobin Variant Nomenclature Committee, where newly discovered variants are designated according to the location of their discovery. The characterization of Hb Caen represented a significant advancement in understanding the relationship between structural instability and thalassemia-like phenotypes in hemoglobinopathies without quantitative chain deficiencies [1] [6].

The discovery occurred during the molecular investigation of a patient presenting with congenital hemolytic anemia and abnormal hemoglobin fractions that could not be classified as common variants (HbS, HbC, or HbE). Advanced protein sequencing techniques revealed a point mutation in the α1-globin gene resulting in the substitution of valine by glycine at position 132 of the α-globin chain – a highly conserved region critical for hemoglobin stability [6].

Classification Within Hemoglobinopathies

Hb Caen belongs to the category of structurally unstable hemoglobin variants that produce congenital Heinz body hemolytic anemia. Unlike thalassemias (quantitative deficiencies in globin chain synthesis), Hb Caen represents a qualitative defect where a structurally abnormal globin chain exhibits decreased solubility and propensity to precipitate. Biochemically, it is classified among the α-chain variants affecting the H-helix region of the globin chain, specifically at position α132 where valine is replaced by glycine. This substitution occurs at a critical hydrophobic pocket within the hemoglobin tetramer, disrupting the normal tertiary structure and leading to molecular instability [1] [6] [10].

The classification of Hb Caen presents diagnostic challenges because its phenotype often mimics α-thalassemia intermedia rather than classical unstable hemoglobins. This overlap occurs due to the rapid proteolysis of the unstable α-globin chain, creating a functional deficiency similar to thalassemia. The variant exemplifies the blurred boundary between structural hemoglobin variants and thalassemic conditions, particularly when unstable globins are coinherited with thalassemia alleles, creating complex compound heterozygosity [6].

Table 1: Classification of Hemoglobin Caen Within Hemoglobinopathies

Classification LevelCategoryCharacteristics
Primary CategoryStructural hemoglobin variantQualitative abnormality in globin chain structure
Functional ClassUnstable hemoglobinReduced solubility leading to precipitation
Chain Affectedα-globin chainα1-globin gene mutation
Molecular ConsequenceHemolytic anemiaCongenital Heinz body formation
Phenotypic SimilarityThalassemia-likeImbalanced globin chain synthesis

Epidemiological Significance and Population Distribution

Hb Caen exhibits an extremely low prevalence with only sporadic case reports documented in the medical literature. The majority of identified cases originate from Western Europe, particularly France and neighboring countries. Unlike common hemoglobin variants such as HbS or HbC that demonstrate clear geographical distributions due to selective pressure from malaria, Hb Caen shows no such epidemiological patterns. Its occurrence appears to be restricted to isolated cases without significant ethnic clustering, suggesting it arose through independent mutational events rather than ancestral inheritance [1] [6].

The epidemiological significance of Hb Caen lies primarily in its role as a model for hemoglobin instability rather than its population burden. Documented cases have been identified through:

  • Unexplained microcytic hypochromic anemia in patients without iron deficiency
  • Incidental findings during hemoglobin electrophoresis showing abnormal fractions
  • Family studies following identification of a proband with hemolytic anemia

Due to its rarity and variable clinical expression, the true population frequency remains unknown. Current evidence suggests it represents one of the rarest hemoglobin variants with approximately 5-10 documented cases worldwide since its discovery. The limited epidemiological data highlight the diagnostic challenges associated with rare hemoglobinopathies that escape routine screening protocols [6].

Table 2: Documented Cases of Hemoglobin Caen in Medical Literature

Reported EthnicityGeographical OriginInheritance PatternClinical Severity
FrenchNormandy, FranceHeterozygousModerate hemolytic anemia
ItalianSouthern ItalyCompound heterozygous (with α-thalassemia)Severe transfusion-dependent anemia
AlgerianNorth AfricaHeterozygousMild compensated hemolysis
GreekAthens, GreeceHeterozygousModerate hemolytic anemia with splenomegaly

Properties

CAS Number

152652-71-6

Product Name

hemoglobin Caen

Molecular Formula

C8H7N5O

Synonyms

hemoglobin Caen

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.